1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Catalog No.
S6805824
CAS No.
904525-68-4
M.F
C17H13FN2O2
M. Wt
296.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrah...

CAS Number

904525-68-4

Product Name

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-19-10-11-20(17(22)16(19)21)15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

QNMJXENVCJPSDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound characterized by a tetrahydropyrazine ring structure with two carbonyl groups (diones) and a phenyl group substituted at one position and a 4-fluorobenzyl group at another. The presence of the fluorine atom in the para position of the phenyl group suggests potential for unique electronic properties and biological activity. This compound is part of a larger class of pyrazine derivatives, which are known for various pharmacological activities.

The chemical reactivity of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The dione functionality can be reduced to form diols or other reduced derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, potentially forming amides or esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions:

  • Formation of Tetrahydropyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Carbonyl Groups: This may involve oxidation reactions on intermediate compounds.
  • Substitution Reactions: The final steps would include the introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

The exact methods can vary based on available reagents and desired yields.

1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could potentially find applications in:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.

Further research is needed to explore its full range of applications.

Interaction studies for this compound may focus on:

  • Receptor Binding: Investigating how it interacts with specific biological receptors could provide insights into its pharmacological profile.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems can help predict its efficacy and safety.

These studies are essential for assessing the viability of the compound as a therapeutic agent.

Several compounds share structural similarities with 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione. Here are some examples:

Compound NameStructureNotable Features
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridineC12H14FNMethyl substitution on tetrahydropyridine ring
4-[(4-Fluorophenyl)methyl]-2-phenyl-1,2,4-thiadiazolidine-3,5-dioneC15H11FN2O2SContains thiadiazolidine instead of pyrazine
1-(4-Methylphenyl)-4-phenyl-3-fluoro-1,2,5,6-tetrahydropyridineC18H18FFluoro and methyl substitutions on pyridine

Uniqueness

The uniqueness of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione lies in its specific combination of functional groups and ring structure that may confer distinct pharmacological properties compared to these similar compounds. The dual carbonyl functionality combined with the tetrahydropyrazine framework provides a unique platform for further chemical modifications and biological evaluations.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

296.09610582 g/mol

Monoisotopic Mass

296.09610582 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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